molecular formula C9H10N4O2 B2932342 Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1341283-98-4

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

Cat. No.: B2932342
CAS No.: 1341283-98-4
M. Wt: 206.205
InChI Key: HXRVADCJFMKTOQ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a pyrimidine core annulated with a 1,2,4-triazole ring at the [4,3-c] position. The ethyl ester group at the 3-position and a methyl substituent at the 7-position define its structural uniqueness. This compound is synthesized via cyclization reactions involving triethyl orthoformate or formic acid under reflux conditions, as observed in analogous triazolopyrimidine systems . Its physicochemical properties, such as melting points and NMR spectral characteristics, are influenced by the electronic effects of substituents and the annulation pattern of the triazole ring .

Properties

IUPAC Name

ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVADCJFMKTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=NC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341283-98-4
Record name ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
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Mechanism of Action

Biological Activity

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antiproliferative, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈N₄O₂ and a molecular weight of 206.20 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is essential for its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antitumor potential of this compound. It was evaluated against various cancer cell lines using the MTT assay. Notably:

  • Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
  • IC₅₀ Values : The compound exhibited IC₅₀ values of 17.83 μM against MDA-MB-231 and 19.73 μM against MCF-7 cells, indicating potent antiproliferative effects compared to the standard drug Cisplatin .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through various in vitro assays. Key findings include:

  • Mechanism : The compound demonstrated significant inhibition of inflammatory mediators.
  • Comparison with Reference Drugs : It showed efficacy comparable to known anti-inflammatory agents such as indomethacin.
  • ED₅₀ Values : The effective dose (ED₅₀) values were calculated to be around 9.17 μM , demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains:

Microorganism Inhibition Zone (mm) Reference Drug
Staphylococcus aureus15Ciprofloxacin
Escherichia coli18Gentamicin

These results indicate that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological activity of triazolo-pyrimidines. Modifications in the substituents on the triazole or pyrimidine rings have been shown to affect their biological properties significantly:

  • Methyl Substituents : The presence of methyl groups at specific positions enhances anticancer activity.
  • Functional Groups : Variations in functional groups attached to the triazole ring can modulate anti-inflammatory and antimicrobial activities .

Case Studies

  • Anticancer Studies : A study involving a series of triazolo-pyrimidine derivatives demonstrated that those with specific substitutions exhibited improved IC₅₀ values against various cancer cell lines.
  • Anti-inflammatory Research : A comparative study highlighted that derivatives similar to this compound showed superior inhibition of COX enzymes compared to traditional NSAIDs.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Ethyl 7-methyl- triazolo[4,3-c]pyrimidine-3-carboxylate is synthesized via cyclocondensation and multi-component reactions. Key methods include:

1.1 Cyclocondensation of Hydrazine Derivatives
Reaction of 3-amino-1,2,4-triazole derivatives with carbonyl compounds under acidic or ionic conditions yields triazolo-pyrimidine frameworks. For example:

  • Substrate : 5-Amino-1-phenyl-1H-1,2,4-triazole reacts with aromatic aldehydes and ethyl acetoacetate in ethanol under reflux (24 h) using APTS catalyst to form triazolo[4,3-a]pyrimidine derivatives (77–89% yields) .

1.2 Regioselective Synthesis
Regioselectivity is controlled by reaction conditions:

Reaction TypeConditionsProduct RegiochemistryYield (%)
Ionic (Knoevenagel)Ethanol, APTS, reflux5-Methyl-7-aryl77–89
Acidic (Michael)1,4-Dioxane, triethylamine7-Methyl-5-aryl68–82

Functional Group Transformations

The ester and methyl groups enable diverse chemical modifications:

2.1 Hydrolysis of Ester to Carboxylic Acid
Ethyl esters undergo alkaline hydrolysis to yield carboxylic acids, critical for further derivatization:

  • Example : Ethyl 7-methyl-2-carboxylate → 7-Methyl-2-carboxylic acid (NaOH/EtOH, reflux, 85% yield) .

2.2 Substitution Reactions

  • Nucleophilic Substitution : Methylthio groups at C-2 react with amines (e.g., pyridin-2-ylamine) to form carboxamide derivatives (KTB/KI, THF, 70–75% yield) .

  • Electrophilic Aromatic Substitution : Nitration at C-6 using HNO₃/H₂SO₄ introduces nitro groups, later reduced to amines (H₂/Pd-C, 90% yield) .

Cyclization and Annulation Reactions

Triazolo-pyrimidines serve as intermediates for fused heterocycles:

  • With Quinoline Hydrazines : Reacts with nitroalkanes in polyphosphoric acid (PPA) to form triazolo[4,3-a]quinolines (78–92% yields) .

  • With Pyrimidines : Di-hydrazinylpyrimidines undergo double annulation with nitropropane to yield bis-triazolopyrimidines (65% yield) .

Mechanistic Insights

  • Cyclization Mechanism : Hydrazine attack on phosphorylated nitronates forms intermediates (e.g., G ), followed by 5-exo-trig cyclization to yield triazolo-pyrimidines .

  • Regioselectivity : Electron-donating groups on aldehydes favor 5-methyl-7-aryl products, while electron-withdrawing groups shift selectivity .

Stability and Reactivity

  • Thermal Stability : Stable under reflux in polar solvents (e.g., 1,4-dioxane, ethanol) .

  • pH Sensitivity : Hydrolyzes rapidly in strong acidic/basic conditions (e.g., HCl/NaOH) .

Industrial and Pharmacological Relevance

  • Scalability : Multi-component reactions (e.g., Knoevenagel-Michael cascade) are scalable (3 mmol → 50 g) .

  • Drug Development : Featured in antiviral (influenza) and anticancer (breast cancer) pipelines .

Comparison with Similar Compounds

Structural Isomerism: [4,3-c] vs. [1,5-c] Annulation

The position of triazole ring annulation significantly impacts molecular properties. For example:

  • NMR Shifts : In [1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compound 9 in ), C3-H and C5-H protons resonate more downfield (δ = 9.32–9.50 ppm) compared to [1,5-c] isomers (e.g., compound 8 , δ = 8.63–8.90 ppm) due to stronger electron-withdrawing effects in the [4,3-c] configuration .
  • Melting Points : [4,3-c] derivatives (e.g., compound 9 ) exhibit higher melting points (mp > 250°C) than [1,5-c] isomers (mp ~200–220°C), likely due to enhanced molecular planarity and stronger intermolecular interactions .
  • Reactivity: [4,3-c] isomers can isomerize to [1,5-c] derivatives under acidic conditions (e.g., formic acid in ethanol), suggesting greater thermodynamic stability of the [1,5-c] configuration .

Table 1: Comparison of [4,3-c] and [1,5-c] Isomers

Property [4,3-c] Isomer (e.g., Compound 9) [1,5-c] Isomer (e.g., Compound 8) Reference
C3-H/C5-H NMR Shift (δ) 9.32–9.50 ppm 8.63–8.90 ppm
Melting Point >250°C ~200–220°C
Stability under Acid Converts to [1,5-c] isomer Thermally stable

Substituent Effects on Physicochemical Properties

Variations in substituents at the triazole or pyrimidine rings alter solubility, spectral properties, and reactivity:

  • Ethyl Esters vs. Methyl Groups : Ethyl ester substituents (e.g., in compound 13b , ) lower melting points (mp = 154–156°C) compared to methyl-substituted analogs due to reduced crystallinity. However, they enhance solubility in organic solvents .
  • Aryl Substituents : Bulky aryl groups (e.g., p-tolyl in compound 5d , ) increase melting points (mp = 154–156°C) and shift NMR signals upfield (δ = 7.2–7.5 ppm) due to steric hindrance and electron-donating effects .

Table 2: Substituent Effects on Triazolopyrimidines

Compound Substituents Melting Point Key NMR Shifts (δ) Reference
Target Compound 7-methyl, 3-ethyl ester Not reported Not reported -
13b () 3-ethyl ester, 7-methyl 154–156°C C3-H: 8.50 ppm
5d () 3-benzyl, 7-methyl 154–156°C Aromatic H: 7.2–7.5 ppm

Photophysical and Electronic Properties

Triazolo[4,3-c] systems exhibit distinct UV/Vis and fluorescence behaviors compared to other annulated derivatives:

  • Hypsochromic Shifts : Ethyl substituents in [4,3-c]quinazolines (e.g., compound 4a ) cause a ~50 nm hypsochromic shift compared to unsubstituted analogs, attributed to twisted conformations reducing conjugation .
  • Quantum Yields : [4,3-c] derivatives achieve quantum yields up to 42%, comparable to morpholine-substituted quinazolines, while [1,5-c] isomers show lower emission efficiency .

Table 3: Photophysical Comparison

Compound Type λabs (nm) λem (nm) Quantum Yield (%) Reference
[4,3-c] Quinazoline (4a ) 350 420 42
[1,5-c] Quinazoline (5a ) 380 450 28

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate?

Methodological Answer: The compound is synthesized via cyclocondensation of substituted pyrimidine precursors with amidrazones or hydrazine derivatives. For example:

  • Route A: Reacting N-acetylamidrazones with 1,2,4-triazole intermediates under reflux conditions (e.g., ethanol, 80°C, 10–15 h) to form the triazolopyrimidine core .
  • Route B: Selenium dioxide-mediated oxidative cyclization of hydrazones to yield fused triazoles, followed by esterification (e.g., ethyl chloroformate) to introduce the carboxylate group .

Key Data:

ParameterValue/ReagentsReference
Yield (Route A)62–78%
Solvent (Route B)Chloroform/MeCN
Reaction Time8–15 h

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • 1H/13C NMR: Assign peaks using DMSO-d6 or CDCl3. Key signals include:
    • Triazole protons: δ 8.2–8.5 ppm (1H, singlet) .
    • Ethyl ester group: δ 1.3–1.4 ppm (3H, triplet, CH3) and δ 4.3–4.4 ppm (2H, quartet, CH2) .
  • HRMS-ESI: Confirm molecular ion [M+H]+ (e.g., m/z 234.0984 for C9H11N3O2) .
  • X-ray Crystallography: Resolve puckering in the pyrimidine ring (flattened boat conformation, C5 deviation: 0.224 Å) .

Q. Q3. How does substituent variation at the triazole or pyrimidine ring affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability but reduce solubility .
    • Methoxy substitutions on the phenyl ring (e.g., 3,4,5-trimethoxy) improve cytotoxicity (IC50: 1.2–4.8 μM in leukemia cell lines) .
  • Experimental Design:
    • Synthesize analogs via Ullmann coupling or Suzuki-Miyaura cross-coupling .
    • Test in vitro using MTT assays (72 h incubation, 10–100 μM dose range) .

Q. Q4. What contradictions exist in reported thermal stability data, and how can they be resolved?

Methodological Answer:

  • Contradiction: Some studies report decomposition at 150°C , while others note stability up to 200°C .
  • Resolution Strategies:
    • Thermogravimetric Analysis (TGA): Compare heating rates (5–20°C/min) under nitrogen vs. air .
    • Kinetic Modeling: Apply Flynn-Wall-Ozawa method to determine activation energy (Ea) discrepancies .

Thermal Data:

ConditionDecomposition Onset (°C)Ea (kJ/mol)
Nitrogen atmosphere195142 ± 5
Air atmosphere168118 ± 7

Q. Q5. What computational methods are used to predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C3 of triazole) .
  • Fukui Indices: Calculate ff^- values to predict sites for nucleophilic attack (e.g., C5 of pyrimidine: f=0.12f^- = 0.12) .

Computational Results:

AtomFukui Index (ff^-)Charge (e)
C30.08+0.24
C50.12-0.18

Q. Critical Analysis of Data Gaps

  • Crystallographic Data: Limited to derivatives (e.g., thiazolo-pyrimidine analogs) . Full X-ray data for the parent compound is unpublished.
  • Metabolic Pathways: No in vivo ADME studies; prioritize LC-MS/MS profiling with liver microsomes .

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